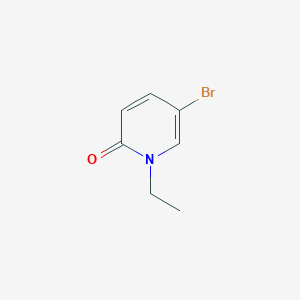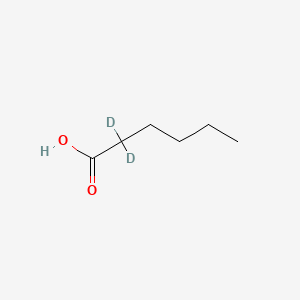
2-(1,3-Benzothiazol-2-ylmethyl)-2-ethylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Benzothiazol-2-ylmethyl)-2-ethylbutanoic acid is a compound that falls within the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various methods. One approach involves the reactions of benzotriazole with 2-(arylsulfanyl)ethylamines or 2-phenoxyethylamine, followed by cyclization to produce novel 1,4-benzothiazepines . Another method includes a three-component reaction of benzothiazole derivatives with ethyl bromocyanoacetate and indole derivatives to yield novel compounds . Additionally, 2-substituted benzothiazole derivatives can be synthesized by reacting 2-methyl benzothiazole or 2-ethyl benzothiazole with halogenated alcohols . These methods demonstrate the versatility and efficiency of synthesizing benzothiazole derivatives, including the compound of interest.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole core, which can be further modified to introduce various substituents. The structural confirmation of these derivatives is typically achieved using techniques such as 1H NMR, 13C NMR, IR spectroscopy, mass spectroscopy, and elemental analysis . These analytical techniques ensure the accurate identification of the synthesized compounds and their structural integrity.
Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions due to the reactive sites present on the benzothiazole ring and the attached substituents. The literature suggests that these compounds can participate in cyclization reactions to form benzothiazepines and can also be involved in multi-component reactions to introduce additional functional groups . The reactivity of these compounds makes them suitable for further chemical modifications, which can be exploited to synthesize a wide range of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by the nature of the substituents attached to the core structure. These properties include solubility, melting point, boiling point, and stability, which are essential for determining the compound's suitability for various applications. The literature does not provide specific details on the physical and chemical properties of this compound, but general trends can be inferred from related compounds. For instance, the solubility in organic solvents and the thermal stability can be deduced from the synthesis conditions, such as the use of acetone as a solvent and reflux temperatures .
Wissenschaftliche Forschungsanwendungen
Design, Synthesis, and Evaluation of N-(Substituted Benzothiazol-2-yl)amides as Anticonvulsant and Neuroprotective
- A study found that certain derivatives of benzothiazol, specifically N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, showed significant anticonvulsant and neuroprotective effects. These findings indicate potential leads for safer and more effective anticonvulsant drugs with neuroprotective properties (Hassan, Khan, & Amir, 2012).
Synthesis of Benzothiazole Derivatives
Synthesis of 2-Substituted Benzothiazoline Derivatives
- Research on the synthesis of novel 2-substituted benzothiazole derivatives, which could have various applications in materials science and medicinal chemistry, was conducted. The structural characterization of these compounds was performed using NMR, IR, MS, and elemental analysis (Ye Chu-ping, 2005).
Synthesis and Antimicrobial Activity of Some New 2-Substituted Benzothiazole Derivatives
- A study synthesized new benzothiazole derivatives with potential antimicrobial properties. The compounds were evaluated for their effectiveness against various microbes, highlighting the role of benzothiazoles in developing new antimicrobial agents (Rajeeva, Srinivasulu, & Shantakumar, 2009).
Synthesis of Fluorescent Materials
A One-Pot Reaction to Synthesize Two Types of Fluorescent Materials Containing Benzothiazolyl Moiety
- This study demonstrates the synthesis of two types of fluorescent materials containing benzothiazolyl moiety. These materials, with their bright green and blue emissions, are significant for applications in materials science and photoluminescence studies (Yu et al., 2013).
Antiparasitic Properties
In Vitro Activities of Position 2 Substitution-Bearing 6-Nitro- and 6-Amino-Benzothiazoles and Their Corresponding Anthranilic Acid Derivatives against Leishmania infantum and Trichomonas vaginalis
- Research exploring benzothiazoles with different position 2 substitutions revealed significant antiparasitic properties. This study particularly highlights the potential of benzothiazoles in treating parasites like Leishmania infantum and Trichomonas vaginalis, with implications for developing new antiparasitic drugs (Delmas et al., 2002).
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been found to interact with various targets such as thyroid peroxidase . These targets play crucial roles in various biological processes, including enzyme inhibition and cellular signaling .
Mode of Action
Benzothiazole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of the target, leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives have been associated with various biochemical pathways, including those involved in antimicrobial, anti-inflammatory, and anti-cancer activities .
Pharmacokinetics
The pharmacokinetic properties of benzothiazole derivatives are generally influenced by their chemical structure and the presence of functional groups .
Result of Action
Benzothiazole derivatives have been associated with a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, and others .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1,3-benzothiazol-2-ylmethyl)-2-ethylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-3-14(4-2,13(16)17)9-12-15-10-7-5-6-8-11(10)18-12/h5-8H,3-4,9H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUPBZWVXOBHOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC1=NC2=CC=CC=C2S1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1340746.png)
![(6-Thien-2-ylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid](/img/structure/B1340759.png)


